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molecular formula C10H10N2O2S B012344 4-Benzothiazolecarboxylicacid,2-amino-6-methyl-,methylester(9CI) CAS No. 106429-20-3

4-Benzothiazolecarboxylicacid,2-amino-6-methyl-,methylester(9CI)

Cat. No. B012344
M. Wt: 222.27 g/mol
InChI Key: RTZHEQRECNAMDJ-UHFFFAOYSA-N
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Patent
USRE033948

Procedure details

30 g (0.135 mol) of 5a are reduced with 337.7 ml (0.405 mol) of DIBAL (20% strength solution in toluene) in analogy to Example 1a.
Name
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
337.7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]2[C:5](=[C:7]([C:12](OC)=[O:13])[CH:8]=[C:9]([CH3:11])[CH:10]=2)[N:6]=1.CC(C[AlH]CC(C)C)C>>[NH2:1][C:2]1[S:3][C:4]2[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7]([CH2:12][OH:13])[C:5]=2[N:6]=1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
NC=1SC=2C(N1)=C(C=C(C2)C)C(=O)OC
Step Two
Name
Quantity
337.7 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC=1SC2=C(N1)C(=CC(=C2)C)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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